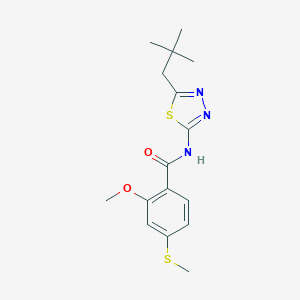![molecular formula C25H21ClFN3O B216330 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential use in medicinal chemistry due to its unique structure and properties.
Mechanism of Action
The exact mechanism of action of 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. It has also been shown to have neuroprotective and anti-inflammatory effects. Additionally, it has been shown to increase the levels of certain neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various enzymes and receptors in the body. Additionally, it has potential therapeutic applications for various diseases. However, one of the main limitations of using this compound in lab experiments is its complex structure, which can make it difficult to synthesize and purify.
Future Directions
There are several future directions for research on 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one. One potential direction is to study its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to study its mechanisms of action in more detail, particularly its effects on neurotransmitter systems in the brain. Additionally, further research is needed to optimize the synthesis and purification methods for this compound to make it more readily available for use in lab experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one involves the reaction of 4-(4-fluorophenyl)piperazine with 6-chloro-4-phenylquinolin-2(1H)-one in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one has been extensively studied for its potential use in medicinal chemistry. It has been shown to have a wide range of biological activities such as antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
properties
Molecular Formula |
C25H21ClFN3O |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H21ClFN3O/c26-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)24(25(31)28-22)30-14-12-29(13-15-30)20-9-7-19(27)8-10-20/h1-11,16H,12-15H2,(H,28,31) |
InChI Key |
JICAYRDSQVUXPR-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C4=C(C=CC(=C4)Cl)N=C3O)C5=CC=CC=C5 |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)

![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)

![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)